Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride
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Overview
Description
“Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride” is a chemical compound with the IUPAC name “methyl 4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride”. It has a molecular weight of 247.64 . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H
. This indicates the presence of a piperidine ring with a trifluoromethyl group attached, along with a carboxylate group esterified with a methyl group. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.64 .Scientific Research Applications
Crystal and Molecular Structure
Research has delved into the crystal and molecular structure of related compounds, providing insights into their chemical behavior and interaction patterns. For example, the study of 4-Piperidinecarboxylic acid hydrochloride showcased its crystal structure, revealing the protonated piperidine ring's chair conformation and its interactions through hydrogen bonds, providing foundational knowledge for understanding similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Methodologies
Innovative synthetic methods have been developed for creating compounds with structural similarities, highlighting the versatility of these chemical frameworks in research and drug development. The "5 + 1 Protic Acid Assisted Aza-Pummerer Approach" for synthesizing 4-Chloropiperidines from Homoallylic Amines exemplifies the advancement in chemical synthesis techniques, offering a green alternative for piperidine formation and demonstrating broad applicability across aromatic and aliphatic amines (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019).
Potential Therapeutic Applications
The research on derivatives of Piperidinedione and its applications in synthesizing natural products and compounds with pharmacological interest showcases the relevance of such structures in developing therapeutic agents. The structural determinations and reactivity studies of these derivatives pave the way for their use in creating antiepileptic, herbicidal agents, and treatments for liver disorders, demonstrating the compound's potential in drug discovery and development (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Carbon Dioxide Absorption
The study on the reaction between CO2 and functionalized piperidines, including those with methyl-, hydroxyl-, and hydroxyalkyl substituents, highlights the compound's utility in environmental applications. This research assesses the structural variations on CO2 absorption, contributing to the development of efficient CO2 capture technologies (Robinson, McCluskey, & Attalla, 2011).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXWITUNYSGRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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